molecular formula C18H27N3O2S B2677255 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 946291-10-7

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2677255
CAS No.: 946291-10-7
M. Wt: 349.49
InChI Key: MKPXRSSFXHBKLN-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a recognized potent and selective inhibitor of the MTH1 protein (NUDT1) . The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged precursors like 8-oxo-dGTP, preventing their incorporation into DNA during replication. This activity is crucial for the survival of certain cancer cells, which often exhibit high levels of oxidative stress and genomic instability. By inhibiting MTH1, this compound induces lethal DNA damage and selective cell death in various cancer models , providing researchers with a valuable tool to probe the mechanisms of oxidative stress response and DNA repair pathways in oncology. Its application is primarily in preclinical research to validate MTH1 as a therapeutic target and to investigate the potential of inducing synthetic lethality in tumors with specific genetic backgrounds.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-13(2)21-9-7-14(8-10-21)12-19-17(22)18(23)20-15-5-4-6-16(11-15)24-3/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPXRSSFXHBKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from diverse sources.

1. Structural Overview

The compound features:

  • Piperidine moiety : Enhances lipophilicity and potentially increases bioavailability.
  • Oxalamide functional groups : Contribute to its biological interactions.
  • Methylthio-substituted phenyl group : May influence its pharmacological profile.

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Intermediate :
    • Reaction of 1-isopropylpiperidine with oxalyl chloride in the presence of a base (e.g., triethylamine) to form an oxalamide intermediate.
  • Final Product Formation :
    • Addition of 3-(methylthio)phenyl amine to the intermediate under controlled conditions.

This process can be optimized in industrial settings using continuous flow reactors for enhanced yield and purity .

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate receptor activity, particularly in the context of neuropharmacology and potential anti-inflammatory effects.

3.2 Pharmacological Studies

Research indicates that this compound exhibits:

  • Antioxidant Properties : Similar compounds have shown efficacy in scavenging free radicals, which may be beneficial in oxidative stress-related conditions .
  • Neuroprotective Effects : In vitro studies suggest potential neuroprotective mechanisms, possibly through modulation of neurotransmitter systems.

3.3 Case Studies

A recent study investigated the effects of this compound on neuronal cell lines, demonstrating significant reductions in cell apoptosis under oxidative stress conditions. The findings indicate a potential role in developing treatments for neurodegenerative diseases .

4. Comparative Analysis with Related Compounds

To better understand its biological activity, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureBiological Activity
N1-(isopropylpiperidin-4-yl)methyl-N2-(5-methylisoxazol-3-yl)oxalamideStructureAntimicrobial properties; moderate cytotoxicity
N1-(isopropylpiperidin-4-yl)methyl-N2-(4-trifluoromethoxyphenyl)oxalamideStructurePotent MC5R modulator; anti-inflammatory effects

5. Future Directions and Applications

The unique properties of this compound position it as a promising candidate for further research in therapeutic applications, particularly in:

  • Neurodegenerative Diseases : Exploring its neuroprotective effects could lead to novel treatment strategies.
  • Cancer Research : Investigating its cytotoxicity against various cancer cell lines may reveal potential anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

Target Compound:

  • N1-substituent : (1-isopropylpiperidin-4-yl)methyl group (a bicyclic amine with a branched alkyl chain).
  • N2-substituent : 3-(methylthio)phenyl (a sulfur-containing aromatic ring).

Analogous Compounds:

Compound 1c ():

  • N1: 4-chloro-3-(trifluoromethyl)phenyl
  • N2: 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl
  • Key Differences: Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability .
Table 1: Structural Comparison
Compound N1 Substituent N2 Substituent Functional Highlights
Target Compound (1-isopropylpiperidin-4-yl)methyl 3-(methylthio)phenyl Lipophilic piperidine, sulfur aromatic
Compound 13 Acetylpiperidinyl-thiazole 4-chlorophenyl Thiazole ring, hydroxyethyl chain
Compound 1c Chloro-trifluoromethylphenyl Fluoro-pyridinylphenyl Halogenated, carbamoyl pyridine
EFSA Flavoring Agent 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy groups, heteroaromaticity

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